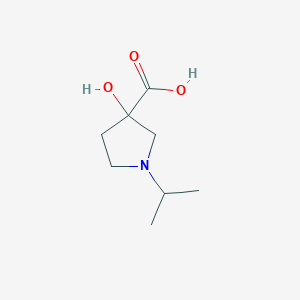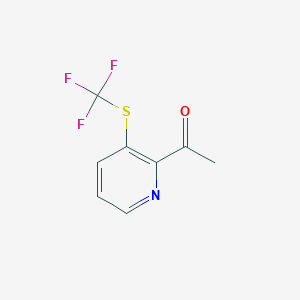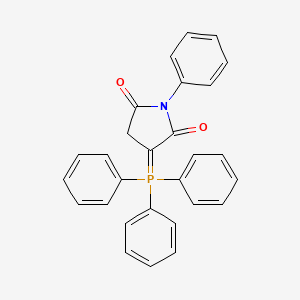
5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a phenyl group, a triphenylphosphonio group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate typically involves multi-step organic reactions. One common method involves the reaction of a phenyl-substituted pyrrolidine with a triphenylphosphonium salt under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The phenyl and triphenylphosphonio groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5-Oxo-1-phenyl-3-(triphenylphosphonio)-4,5-dihydro-1H-pyrrol-2-olate include:
- 5-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid
- 1-Phenyl-3-carboxy-5-pyrazolone
- 1-Phenyl-3-carbethoxy-5-pyrazolone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the phenyl group, triphenylphosphonio group, and pyrrolidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
18092-17-6 |
|---|---|
Formule moléculaire |
C28H22NO2P |
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
1-phenyl-3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H22NO2P/c30-27-21-26(28(31)29(27)22-13-5-1-6-14-22)32(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
Clé InChI |
UYYNNGTXSABRKB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(C1=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


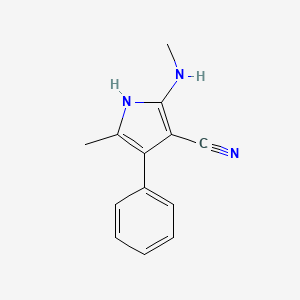
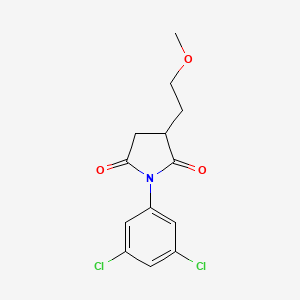
![1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-1-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12871106.png)
![5-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12871113.png)
![3,4,5,6-Tetrahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B12871114.png)
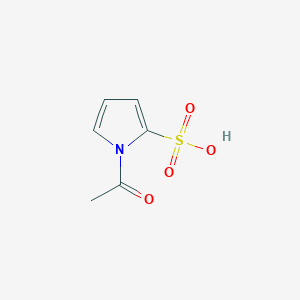
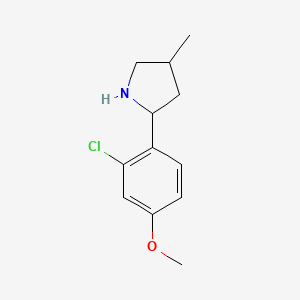
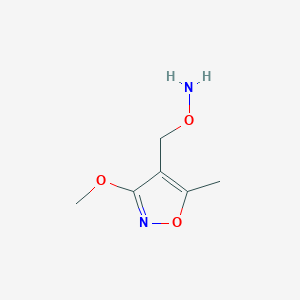
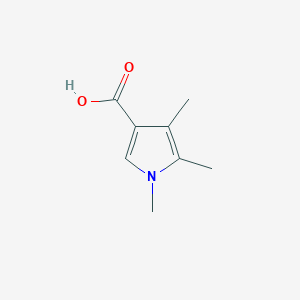
![2,5-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12871149.png)
